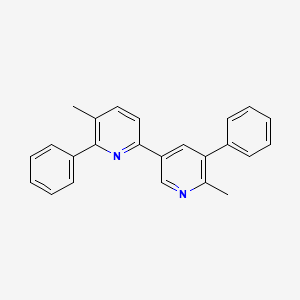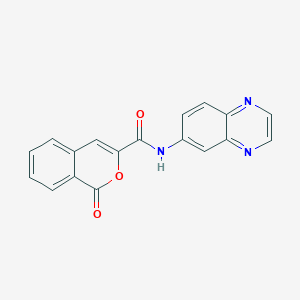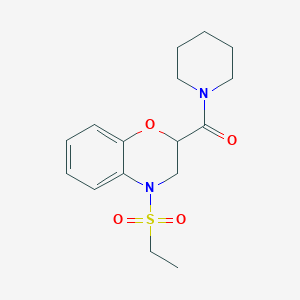![molecular formula C23H23NO4S B4627987 methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4627987.png)
methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate often involves complex organic reactions. For instance, a related compound, "ethyl 2-((E)-(4-((E)-(4-ethylphenyl)diazenyl)-2-hydroxybenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate" , was synthesized via the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and a diazenyl derivative in methanol under reflux conditions, showcasing the importance of precise reactant selection and conditions for successful synthesis (Menati et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using techniques like X-ray crystallography, NMR, and IR spectroscopy. The study by Menati and colleagues provides insight into the crystalline structure, revealing a triclinic system with specific cell parameters and a planar geometric structure with slight deviations, which are crucial for understanding the molecular conformation and its potential interactions in various environments (Menati et al., 2020).
Chemical Reactions and Properties
Compounds with a thiophene backbone undergo various chemical reactions, including electrophilic substitution and nucleophilic addition. The synthesis and transformation of related compounds, such as ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into its derivatives, illustrate the reactivity of these molecules under different conditions, which is fundamental for their application in chemical synthesis and potential pharmaceutical applications (Chapman et al., 1971).
Scientific Research Applications
Pharmacological Derivatives and Synthesis
Pharmacologically Active Benzo[b]thiophen Derivatives : A study explored the transformation of ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate into several derivatives, investigating their pharmacological potential. This research showcases the broad applicability of thiophene derivatives in drug development, including synthesis strategies for novel compounds with potential pharmacological uses (Chapman et al., 1971).
Antimicrobial and Antioxidant Activities
Synthesis and Antimicrobial Properties : Another study synthesized ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and their derivatives, assessing their antimicrobial and antioxidant activities. Some compounds demonstrated significant antibacterial and antifungal properties, highlighting the potential of thiophene derivatives in combating microbial infections and oxidative stress (Raghavendra et al., 2016).
Heterocyclic Compound Synthesis
Waste-Free Synthesis of Heterocyclic Compounds : A study presented a rhodium-catalyzed method for synthesizing condensed heterocyclic compounds, demonstrating an efficient approach to creating complex molecules with potential applications in materials science and pharmacology (Shimizu et al., 2009).
Structural Characterization and Crystal Studies
Crystal Structure of Azo-Schiff Base : The structural characterization of a new azo-Schiff base related to thiophene derivatives was performed, providing insight into the molecular geometry and intermolecular interactions of such compounds. This type of research is crucial for understanding the physical properties and reactivity of novel organic compounds (Menati et al., 2020).
Antimicrobial Derivatives and Thiazole Synthesis
Antimicrobial Thiazoles and Fused Derivatives : A study focused on the synthesis of thiazoles and their fused derivatives, evaluating their antimicrobial activities. This research underscores the relevance of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
properties
IUPAC Name |
methyl 2-[(3-ethoxybenzoyl)amino]-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4S/c1-5-28-18-8-6-7-17(13-18)21(25)24-22-20(23(26)27-4)19(15(3)29-22)16-11-9-14(2)10-12-16/h6-13H,5H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHLNODKYGXFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C3=CC=C(C=C3)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-5-methyl-4-(4-methylphenyl)thiophene-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-2-[(4-isopropylphenoxy)acetyl]hydrazinecarbothioamide](/img/structure/B4627904.png)
![1-[(3-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4627913.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)
![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-[(5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B4627930.png)
![3-methyl-N-[3-(4-methyl-1-piperidinyl)propyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627933.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4627939.png)



![N-(4-bromo-3-methylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4627975.png)

![2-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methylphenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4627984.png)